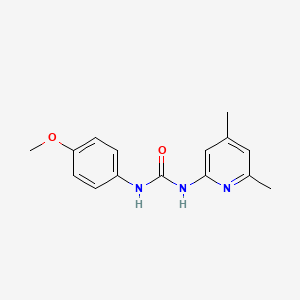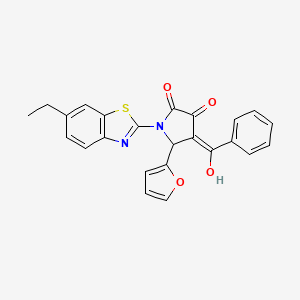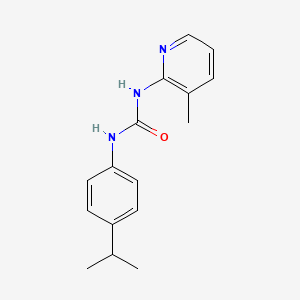
N-(4,6-dimethyl-2-pyridinyl)-N'-(4-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethyl-2-pyridinyl)-N'-(4-methoxyphenyl)urea, also known as DMPU, is a chemical compound that has been widely used in scientific research. DMPU is a potent inhibitor of the transient receptor potential melastatin 8 (TRPM8) channel, which plays a crucial role in cold sensation and pain perception.
Wirkmechanismus
N-(4,6-dimethyl-2-pyridinyl)-N'-(4-methoxyphenyl)urea acts as a potent inhibitor of TRPM8 channels by binding to the ion-conducting pore of the channel. This binding prevents the influx of calcium ions into the cell, which is necessary for the activation of TRPM8 channels. As a result, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-methoxyphenyl)urea inhibits the function of TRPM8 channels and reduces the perception of cold and pain.
Biochemical and Physiological Effects
N-(4,6-dimethyl-2-pyridinyl)-N'-(4-methoxyphenyl)urea has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(4,6-dimethyl-2-pyridinyl)-N'-(4-methoxyphenyl)urea inhibits the function of TRPM8 channels with an IC50 value of around 0.5 μM. In vivo studies have shown that N-(4,6-dimethyl-2-pyridinyl)-N'-(4-methoxyphenyl)urea reduces the perception of cold and pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4,6-dimethyl-2-pyridinyl)-N'-(4-methoxyphenyl)urea has several advantages for lab experiments. It is a potent and selective inhibitor of TRPM8 channels, which makes it a useful tool to study the function of these channels. N-(4,6-dimethyl-2-pyridinyl)-N'-(4-methoxyphenyl)urea is also relatively easy to synthesize and purify, which makes it accessible to many researchers.
However, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-methoxyphenyl)urea also has some limitations for lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently in experiments. N-(4,6-dimethyl-2-pyridinyl)-N'-(4-methoxyphenyl)urea can also have off-target effects at higher concentrations, which may complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the use of N-(4,6-dimethyl-2-pyridinyl)-N'-(4-methoxyphenyl)urea in scientific research. One potential application is in the study of TRPM8 channel function in disease states. TRPM8 channels have been implicated in a number of diseases, including chronic pain, cancer, and neurodegenerative diseases. N-(4,6-dimethyl-2-pyridinyl)-N'-(4-methoxyphenyl)urea could be used to study the role of TRPM8 channels in these diseases and potentially identify new therapeutic targets.
Another future direction is the development of more potent and selective TRPM8 channel inhibitors. While N-(4,6-dimethyl-2-pyridinyl)-N'-(4-methoxyphenyl)urea is a useful tool for studying TRPM8 channel function, it is not completely selective and may have off-target effects at higher concentrations. Developing more potent and selective inhibitors could help to overcome these limitations and improve the utility of TRPM8 channel inhibitors in scientific research.
In conclusion, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-methoxyphenyl)urea is a useful tool for studying the function of TRPM8 channels in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-(4,6-dimethyl-2-pyridinyl)-N'-(4-methoxyphenyl)urea has the potential to contribute to our understanding of TRPM8 channel function and its role in disease states.
Synthesemethoden
The synthesis of N-(4,6-dimethyl-2-pyridinyl)-N'-(4-methoxyphenyl)urea involves the reaction of 2-amino-4,6-dimethylpyridine with 4-methoxyphenyl isocyanate in the presence of a base catalyst. The product is then purified by column chromatography to obtain pure N-(4,6-dimethyl-2-pyridinyl)-N'-(4-methoxyphenyl)urea. The yield of N-(4,6-dimethyl-2-pyridinyl)-N'-(4-methoxyphenyl)urea synthesis is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
N-(4,6-dimethyl-2-pyridinyl)-N'-(4-methoxyphenyl)urea has been widely used in scientific research as a tool to study the function of TRPM8 channels. TRPM8 channels are expressed in sensory neurons and play a crucial role in cold sensation and pain perception. N-(4,6-dimethyl-2-pyridinyl)-N'-(4-methoxyphenyl)urea has been shown to inhibit TRPM8 channels in a dose-dependent manner, which makes it a useful tool to study the function of these channels.
Eigenschaften
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10-8-11(2)16-14(9-10)18-15(19)17-12-4-6-13(20-3)7-5-12/h4-9H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBIBJFOFIQCDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)NC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5310143.png)

![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-butoxybenzamide](/img/structure/B5310160.png)
![3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide](/img/structure/B5310164.png)
![(3R*,3aR*,7aR*)-1-(cyclopentylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5310165.png)
![methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5310178.png)
![N-[4-(acetylamino)phenyl]-2-(4-ethylphenyl)acetamide](/img/structure/B5310189.png)
![1-[(4-chloro-3-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5310192.png)

![(3aR*,7aS*)-2-{[4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinyl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5310198.png)
![(2S*,4S*,5R*)-2-ethyl-5-(4-methoxyphenyl)-1-methyl-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B5310202.png)
![3-(4-fluorophenyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]propanamide](/img/structure/B5310210.png)

![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5310230.png)